molecular formula C8H10ClNO2 B1428296 methyl 3-methylpyridine-2-carboxylate;hydrochloride CAS No. 1373029-27-6

methyl 3-methylpyridine-2-carboxylate;hydrochloride

Cat. No.: B1428296
CAS No.: 1373029-27-6
M. Wt: 187.62 g/mol
InChI Key: JDDNCJBYBHZNAC-UHFFFAOYSA-N
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Description

Methyl 3-methylpyridine-2-carboxylate hydrochloride is a pyridine derivative characterized by a methyl ester at position 2 and a methyl substituent at position 3 of the pyridine ring, with a hydrochloride salt form. Key properties include:

  • CAS Number: 1373029-27-6
  • Molecular Formula: C₈H₁₀ClNO₂
  • Purity: ≥96% (as per commercial sources) .

Properties

IUPAC Name

methyl 3-methylpyridine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-6-4-3-5-9-7(6)8(10)11-2;/h3-5H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDNCJBYBHZNAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373029-27-6
Record name 2-Pyridinecarboxylic acid, 3-methyl-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373029-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methylpyridine-2-carboxylate hydrochloride can be synthesized through several methods. One common method involves the esterification of 3-methylpyridine-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the synthesis of methyl 3-methylpyridine-2-carboxylate hydrochloride often involves continuous flow processes. These processes offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using Raney nickel as a catalyst and a low boiling point alcohol like 1-propanol can be employed to produce the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methylpyridine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

  • Building Block : It serves as a crucial building block in the synthesis of complex organic molecules, particularly those involving heterocyclic compounds.
  • Reactions :
    • Oxidation : Can be oxidized to form carboxylic acids.
    • Reduction : The ester group can be reduced to an alcohol.
    • Substitution : Participates in nucleophilic substitution reactions.

Biological Applications

  • Enzyme Studies : Used in research involving enzyme mechanisms, particularly as a ligand in coordination chemistry.
  • Pharmaceutical Intermediates : Acts as an intermediate in synthesizing pharmaceutical compounds targeting neurological disorders.

Industrial Applications

  • Agrochemicals Production : Utilized in the synthesis of agrochemicals, including insecticides and herbicides.
  • Materials Science : Employed in developing advanced materials due to its unique chemical properties.

Case Studies

Application AreaCase Study ExampleFindings
Organic ChemistrySynthesis of novel pyridine derivativesDemonstrated the versatility of methyl 3-methylpyridine-2-carboxylate as a precursor.
PharmacologyDevelopment of neurological agentsShowed potential as an intermediate for drugs targeting cognitive functions.
Agricultural ChemistrySynthesis of chlorpyrifosHighlighted its role as a precursor in the production of this widely used insecticide.

Mechanism of Action

The mechanism of action of methyl 3-methylpyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The compound’s ester group can undergo hydrolysis, releasing the active carboxylic acid, which then interacts with target proteins or enzymes .

Comparison with Similar Compounds

Methyl 4-Chloropyridine-2-Carboxylate Hydrochloride

  • CAS Number : 176977-85-8
  • Structure : Chlorine substituent at position 4, methyl ester at position 2.
  • This structural variation may influence solubility and stability in synthetic pathways .

Methyl 5-Methylpyridine-2-Carboxylate and Methyl 6-Methylpyridine-2-Carboxylate

  • CAS Numbers :
    • 5-Methyl isomer: 29681-38-7
    • 6-Methyl isomer: 13602-11-4
  • Structure : Methyl groups at positions 5 and 6, respectively, with a methyl ester at position 2.
  • Key Differences : Positional isomerism alters steric and electronic effects. The 5-methyl derivative may exhibit distinct regioselectivity in reactions, while the 6-methyl isomer could have reduced steric hindrance near the ester group .

Methyl 3-Chloro-5-(Trifluoromethyl)Pyridine-2-Carboxylate

  • Structure : Chlorine at position 3 and trifluoromethyl group at position 5.
  • Key Differences : The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in agrochemical and pharmaceutical research. The absence of a hydrochloride salt may reduce aqueous solubility compared to the target compound .

Methyl 6-[(Methylamino)Methyl]Pyridine-3-Carboxylate Dihydrochloride

  • CAS Number : 1909336-84-0
  • Structure: Methylamino methyl group at position 6, methyl ester at position 3, and dihydrochloride salt.
  • This compound’s applications in drug discovery are highlighted due to its ability to act as a building block for complex molecules .

Comparative Analysis Table

Compound Name CAS Number Substituents (Positions) Salt Form Key Applications/Notes Reference
Methyl 3-methylpyridine-2-carboxylate HCl 1373029-27-6 Methyl (3), methyl ester (2) Hydrochloride Pharmaceutical intermediate
Methyl 4-chloropyridine-2-carboxylate HCl 176977-85-8 Chloro (4), methyl ester (2) Hydrochloride Synthetic chemistry reagent
Methyl 5-methylpyridine-2-carboxylate 29681-38-7 Methyl (5), methyl ester (2) None Regioselectivity studies
Methyl 6-methylpyridine-2-carboxylate 13602-11-4 Methyl (6), methyl ester (2) None Steric effect investigations
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate Not available Chloro (3), trifluoromethyl (5) None Agrochemical research
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate diHCl 1909336-84-0 Methylamino methyl (6), methyl ester (3) Dihydrochloride Drug discovery building block

Structural and Functional Implications

  • Electron-Donating vs. Electron-Withdrawing Groups : The methyl group in the target compound (electron-donating) contrasts with chloro or trifluoromethyl groups (electron-withdrawing) in analogs, affecting reactivity in nucleophilic substitution or coupling reactions.
  • Salt Forms: Hydrochloride salts (e.g., target compound) enhance solubility in polar solvents, whereas non-salt forms (e.g., trifluoromethyl derivative) may require alternative formulation strategies.
  • Positional Isomerism : Methyl groups at positions 3, 5, or 6 influence steric interactions and electronic distribution, impacting binding affinity in drug-receptor interactions .

Biological Activity

Methyl 3-methylpyridine-2-carboxylate hydrochloride, a pyridine derivative, has garnered interest in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Methyl 3-methylpyridine-2-carboxylate hydrochloride is characterized by its pyridine ring structure with a carboxylate group and a methyl substituent. The molecular formula is C_8H_10ClN_1O_2, with a molecular weight of approximately 187.62 g/mol. Its structural formula can be represented as follows:

Molecular Structure C8H10ClN1O2\text{Molecular Structure }\text{C}_8\text{H}_{10}\text{ClN}_1\text{O}_2

The biological activity of methyl 3-methylpyridine-2-carboxylate hydrochloride is attributed to its ability to interact with various molecular targets within biological systems. The compound can participate in π-π interactions with aromatic residues in proteins, potentially altering their functions. Additionally, it may undergo metabolic transformations that lead to the formation of active metabolites responsible for its biological effects .

Antimicrobial Activity

Research indicates that methyl 3-methylpyridine-2-carboxylate hydrochloride exhibits significant antimicrobial properties. A study evaluating various monomeric alkaloids found that certain pyridine derivatives demonstrated moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM, indicating promising potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Methyl 3-Methylpyridine-2-Carboxylate Hydrochloride

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli13.40
Pseudomonas aeruginosa11.29

Anticancer Activity

The anticancer properties of methyl 3-methylpyridine-2-carboxylate hydrochloride have also been investigated. In vitro studies on various cancer cell lines have shown that this compound can inhibit cell proliferation and induce apoptosis in tumor cells. For instance, a derivative of this compound was tested against triple-negative breast cancer (TNBC) cell lines, demonstrating a growth inhibition effect with a GI50 value of approximately 13 µM .

Table 2: Anticancer Activity Data

Cell LineGI50 (µM)Effect on Non-Tumorigenic Cells
MDA-MB-231 (TNBC)13Minimal Effect
MDA-MB-468 (TNBC)Not reportedMinimal Effect
MCF-12A (Non-tumorigenic)Not applicableNot affected

Case Studies

  • In Vivo Studies : An in ovo CAM model was utilized to assess the tumor size reduction capabilities of methyl 3-methylpyridine-2-carboxylate hydrochloride derivatives. Results indicated a significant decrease in tumor size compared to controls, suggesting effective antitumor activity .
  • Bioconversion Studies : Research involving the bioconversion of pyridine derivatives using whole cells of Burkholderia sp. MAK1 revealed that certain derivatives could be transformed into more biologically active forms, enhancing their potential therapeutic applications .

Q & A

Q. What are the standard methods for synthesizing methyl 3-methylpyridine-2-carboxylate hydrochloride?

The synthesis typically involves esterification of 3-methylpyridine-2-carboxylic acid using methanol under acidic conditions, followed by hydrochlorination. Experimental design should optimize reaction parameters (e.g., temperature, catalyst) to minimize side products like unreacted starting materials or over-esterified derivatives . Safety protocols, such as using fume hoods and protective equipment, are critical due to the corrosive nature of HCl gas .

Q. How can researchers characterize the purity of methyl 3-methylpyridine-2-carboxylate hydrochloride?

Spectrophotometric methods (UV-Vis, IR) and high-performance liquid chromatography (HPLC) are standard for identifying functional groups and quantifying purity. For instance, UV-Vis can detect aromatic π→π* transitions (~260 nm), while IR confirms ester carbonyl stretches (~1720 cm⁻¹) . Mass spectrometry (MS) provides molecular weight validation (e.g., [M+H]+ ion at 185.6 g/mol) .

Q. What safety protocols are essential for handling this compound?

Researchers must use gloves, goggles, and lab coats to avoid skin/eye contact. Waste should be neutralized with sodium bicarbonate before disposal. Contradictions in safety data (e.g., conflicting hazard classifications) require cross-referencing safety sheets from PubChem, ECHA, and lab-specific guidelines .

Advanced Research Questions

Q. How do computational methods improve reaction design for synthesizing this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates computational modeling to identify optimal catalysts (e.g., H2SO4 vs. p-toluenesulfonic acid) and reaction conditions . This approach shortens development time by 30–50% compared to traditional methods.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between NMR or MS results may arise from impurities or tautomerism. Advanced techniques like 2D NMR (COSY, HSQC) differentiate between structural isomers. For instance, coupling patterns in ¹H NMR can distinguish between methyl groups at position 3 versus other pyridine derivatives . Cross-validation with X-ray crystallography is recommended for ambiguous cases.

Q. How can impurity profiling enhance quality control in pharmaceutical research?

Impurities (e.g., unreacted intermediates or degradation products) are analyzed using HPLC-MS with gradient elution. For example, EP/BP pharmacopeial standards require <0.1% impurities for pharmaceutical-grade compounds. Method validation includes robustness testing against pH, temperature, and mobile-phase variations .

Q. What role does this compound play in developing novel bioactive molecules?

Its pyridine core serves as a scaffold for drug candidates targeting neurotransmitter receptors. Researchers modify the ester or methyl groups to enhance bioavailability. For example, substituting the methyl group with halogens (e.g., Cl, F) improves metabolic stability in CNS-active compounds .

Methodological Tables

Table 1: Key Analytical Parameters for Methyl 3-Methylpyridine-2-Carboxylate Hydrochloride

ParameterMethodReference Standard
Melting PointDSC165–167°C
Purity (HPLC)C18 column, 1 mL/minEP/BP
Stability (pH 7.4)Accelerated degradation (40°C/75% RH)ICH Q1A

Table 2: Computational vs. Experimental Yield Comparison

CatalystPredicted Yield (DFT)Experimental Yield
H2SO485%82%
p-TsOH92%88%
Nafion®-SiO278%75%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-methylpyridine-2-carboxylate;hydrochloride
Reactant of Route 2
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methyl 3-methylpyridine-2-carboxylate;hydrochloride

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